1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that features an indoline moiety, an imidazo[2,1-b]thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.
Construction of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting thioamides with α-haloketones under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the indoline and imidazo[2,1-b]thiazole intermediates through a condensation reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Indolin-1-yl)-2-(imidazo[2,1-b]thiazol-3-yl)ethanone: Lacks the phenyl group, which might affect its chemical properties and applications.
1-(Indolin-1-yl)-2-(6-phenylimidazo[1,2-a]pyridine-3-yl)ethanone: Similar structure but with a pyridine ring instead of thiazole, potentially altering its biological activity.
Uniqueness
1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the indoline, imidazo[2,1-b]thiazole, and phenyl groups allows for diverse interactions and applications.
Biological Activity
1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features an indoline moiety linked to an imidazo[2,1-b]thiazole ring and a phenyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Indoline Moiety : Synthesized from aniline derivatives through cyclization reactions.
- Construction of the Imidazo[2,1-b]thiazole Ring : Achieved by reacting thioamides with α-haloketones.
- Coupling Reactions : Final coupling between indoline and imidazo[2,1-b]thiazole intermediates via condensation reactions .
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects of related compounds in various cancer cell lines:
- In vitro Studies : Compounds similar to this compound were tested against pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). Notably, some derivatives exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM, indicating potent activity against these resistant cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9c | SUIT-2 | 5.11 |
9l | Capan-1 | 10.8 |
9e | Panc-1 | Active |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. A study on similar indole-imidazole derivatives indicated that they effectively inhibited LPS-induced production of pro-inflammatory cytokines (NO, IL-6, TNF-α) in RAW264.7 cells . The most potent derivative showed significant anti-inflammatory activity without cytotoxic effects.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity through binding interactions.
- Signal Transduction Modulation : It may influence various signaling pathways involved in cell proliferation and inflammation .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antitumor Activity : A series of imidazo[2,1-b]thiazole derivatives demonstrated significant cytotoxicity against murine leukemia and human carcinoma cell lines with IC50 values in the submicromolar range .
- Inflammation Models : In models of inflammation, derivatives exhibited a marked reduction in cytokine levels, suggesting a robust anti-inflammatory profile .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(23-11-10-16-8-4-5-9-19(16)23)12-17-14-26-21-22-18(13-24(17)21)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBCYLPQYQWFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.